
(4-Bromophenyl)(methyl)selane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)(methyl)selane is an organoselenium compound characterized by the presence of a bromophenyl group and a methylselane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(methyl)selane typically involves the reaction of 4-bromophenyl halides with methylselane precursors. One common method is the nucleophilic substitution reaction, where 4-bromophenyl halides react with sodium methylselanide under anhydrous conditions to yield this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)(methyl)selane undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selane compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are employed under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of this compound.
Substitution: Various substituted phenylselane derivatives.
Applications De Recherche Scientifique
Chemistry
(4-Bromophenyl)(methyl)selane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.
Medicine
The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Selenium compounds have shown promise in modulating biological pathways involved in cancer and infection.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)(methyl)selane involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that participate in redox reactions, protecting cells from oxidative stress. The compound may also interact with specific molecular targets, such as proteins and DNA, modulating their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromophenyl)trimethylsilane: Similar in structure but contains a silicon atom instead of selenium.
(4-Bromophenyl)methylsulfane: Contains a sulfur atom instead of selenium.
(4-Bromophenyl)methylamine: Contains a nitrogen atom instead of selenium.
Uniqueness
(4-Bromophenyl)(methyl)selane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and form selenoenzymes sets it apart from its sulfur, silicon, and nitrogen analogs.
Propriétés
Formule moléculaire |
C7H7BrSe |
|---|---|
Poids moléculaire |
250.01 g/mol |
Nom IUPAC |
1-bromo-4-methylselanylbenzene |
InChI |
InChI=1S/C7H7BrSe/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clé InChI |
KTXOMHNYYXPRMC-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


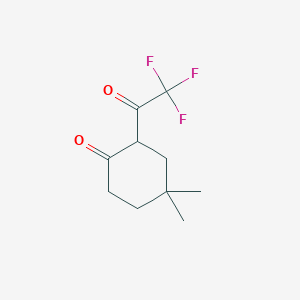
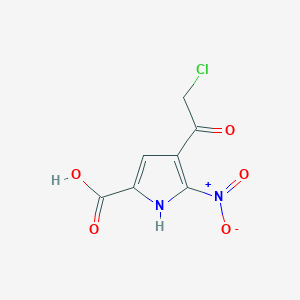
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059273.png)

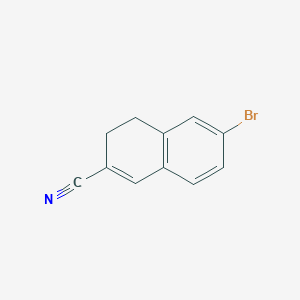
![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)
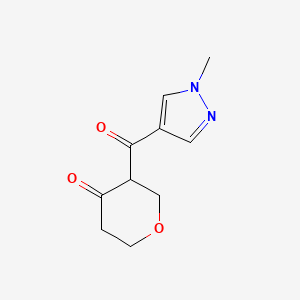
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
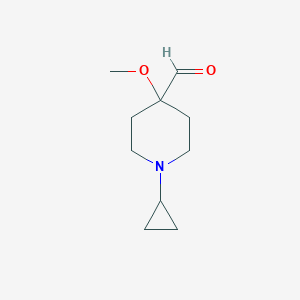
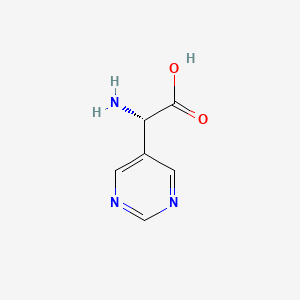
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)


